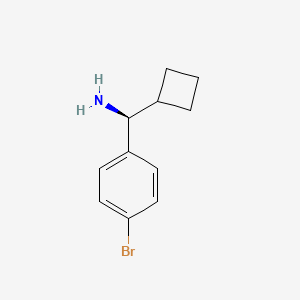![molecular formula C11H17F2N3O B11731203 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11731203.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group through nucleophilic substitution reactions. The oxolane ring is then attached via a series of condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxolane ring may contribute to the compound’s stability and solubility, facilitating its interaction with cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A compound with similar ester functionalities but different structural features.
Memantine: Shares some structural similarities but is used primarily in neurological applications.
Uniqueness
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine is unique due to its combination of a pyrazole ring with a difluoroethyl group and an oxolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Eigenschaften
Molekularformel |
C11H17F2N3O |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C11H17F2N3O/c12-11(13)8-16-7-9(5-15-16)4-14-6-10-2-1-3-17-10/h5,7,10-11,14H,1-4,6,8H2 |
InChI-Schlüssel |
HMXAOGUWRILFQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNCC2=CN(N=C2)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-({3-[(E)-(hydroxyimino)methyl]-2,4,6-trimethylphenyl}methylidene)hydroxylamine](/img/structure/B11731122.png)
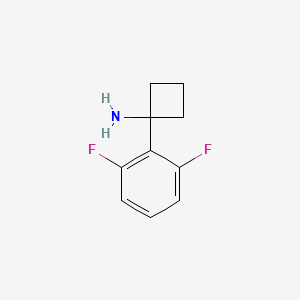
![[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11731128.png)

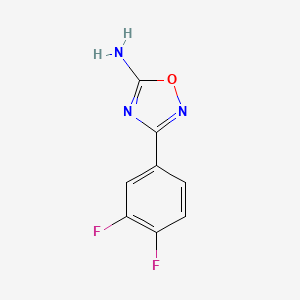
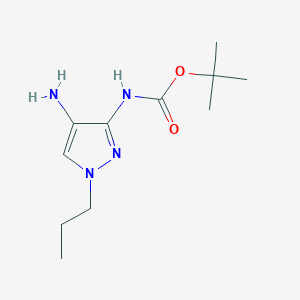
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11731147.png)
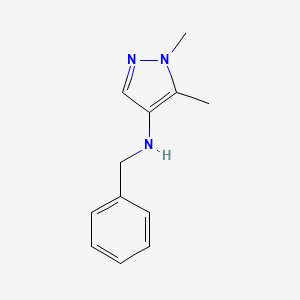
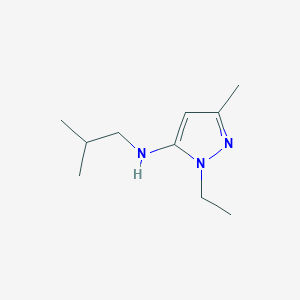
![4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B11731178.png)
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731189.png)
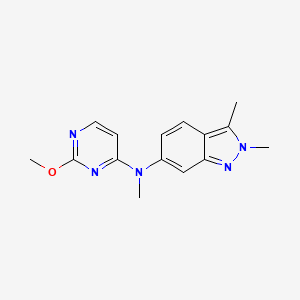
![O-[(4-chloro-2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11731192.png)
